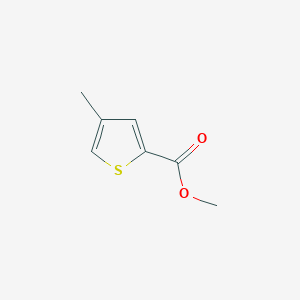

Methyl 4-methylthiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 4-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C7H8O2S and a molecular weight of 156.21 g/mol . It belongs to the class of thiophene derivatives, which are known for their aromatic sulfur-containing five-membered ring structures . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method for synthesizing thiophene derivatives, including methyl 4-methylthiophene-2-carboxylate, is through condensation reactions.

Paal–Knorr Synthesis: Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 4-methylthiophene-2-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 4-methylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to interact with specific biological pathways, making it valuable in the development of:

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit strong antimicrobial activity against a range of pathogens. For instance, a study published in the Journal of Medicinal Chemistry highlighted the correlation between structural modifications of thiophene compounds and enhanced antimicrobial potency.

- Anticancer Drugs: In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction, evidenced by increased caspase activity.

- Neuroprotective Agents: Investigations into neurodegenerative diseases suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating conditions like Parkinson's and Alzheimer's diseases.

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals. Its efficacy in enhancing crop protection products is noteworthy:

- Pesticides and Herbicides: this compound is incorporated into agricultural formulations to improve effectiveness against pests and diseases. Its role as a building block for herbicidally active compounds has been documented in several patent applications .

Material Science

In material science, this compound is explored for its unique electronic properties:

- Conductive Materials: The compound's potential in developing new materials for electronics is under investigation, particularly for applications requiring improved conductivity .

Organic Synthesis

As a building block in organic synthesis, this compound allows chemists to create more complex molecules efficiently:

- Synthesis of Heterocyclic Compounds: this compound is essential for synthesizing various heterocycles, which are critical in many biochemical processes .

Colorants and Dyes

The compound is also being studied for its application in producing vibrant colorants and dyes:

- Textiles and Coatings: Its use as a sustainable alternative to traditional dyes offers promising avenues for environmentally friendly textile production .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity and utility of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Strong correlation between structural modifications and increased antimicrobial potency. |

| Anticancer Research | Significant reduction in cell viability in breast and lung cancer cell lines. |

| Neuroprotective Effects | Protection against oxidative stress-induced neuronal damage. |

Mécanisme D'action

The mechanism of action of methyl 4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which some anesthetics exert their effects . Additionally, these compounds may interact with enzymes or receptors involved in inflammatory pathways, contributing to their anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Tipepidine: A thiophene-based compound used as an antitussive.

Uniqueness: Methyl 4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Activité Biologique

Methyl 4-methylthiophene-2-carboxylate (MMTC) is an organic compound that has garnered interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

- Chemical Formula : C7H8O2S

- Molecular Weight : 156.21 g/mol

- CAS Number : 28686-90-0

MMTC is a thiophene derivative known for its diverse chemical properties and potential biological applications. It can be synthesized through various methods, including condensation reactions and the Paal–Knorr synthesis, which are crucial for producing high-purity compounds for research purposes.

Antimicrobial Properties

MMTC has shown promising antimicrobial activity against various pathogens. Studies indicate that thiophene derivatives, including MMTC, can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membrane integrity or interference with metabolic processes .

Anticancer Potential

Research has identified that methyl thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. MMTC's specific interaction with cellular pathways related to cell proliferation and apoptosis has been documented, suggesting its potential as a lead compound in cancer therapy .

The biological activity of MMTC can be attributed to several mechanisms:

- Voltage-Gated Sodium Channel Blockade : Similar to other thiophene derivatives, MMTC may act as a blocker of voltage-gated sodium channels, a mechanism that underlies its anesthetic properties.

- Gene Expression Modulation : MMTC influences gene expression related to cell signaling pathways, which can affect cellular responses to stress and damage.

Study 1: Antimicrobial Activity Assessment

A study examined the antimicrobial effects of MMTC against various bacterial strains. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This study highlights MMTC's potential as an antimicrobial agent in pharmaceutical applications.

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that MMTC induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 28 | Apoptosis induction |

These results suggest that MMTC could be developed further as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMTC, it is beneficial to compare it with other thiophene derivatives:

| Compound | Biological Activity | Notable Properties |

|---|---|---|

| Suprofen | Anti-inflammatory | Nonsteroidal |

| Articaine | Anesthetic | Dental use |

| Tipepidine | Antitussive | Cough suppressant |

MMTC stands out due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to these similar compounds .

Propriétés

IUPAC Name |

methyl 4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMWNYIBNSQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380582 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28686-90-0 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.